5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone

説明

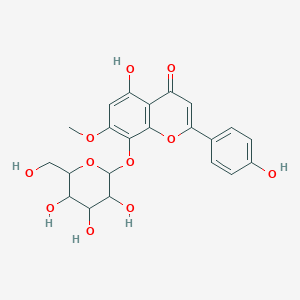

The compound "5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone" is a flavonoid derivative, a vast class of secondary metabolites in plants with various biological activities. Flavonoids, including this compound, are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which contribute significantly to plant defense mechanisms and have potential therapeutic applications.

Synthesis Analysis

Synthesis of flavonoid derivatives often involves key steps such as aldol condensation, selective alkylation, and dealkylation processes. For example, the total synthesis of closely related di-C-glycosylflavonoids like phloretin, naringenin, and apigenin bis-C-beta-D-glucopyranosides starts from di-C-beta-D-glucopyranosylphloroacetophenone, undergoing benzyl protection, aldol condensation, hydrogenolysis or acid hydrolysis, and deprotection to yield the final products (Sato et al., 2006).

Molecular Structure Analysis

The molecular structure of flavonoid derivatives is characterized by two aromatic rings connected by a three-carbon bridge, forming a 1-benzopyran nucleus. The crystal structure of a similar compound, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one trihydrate, demonstrates the spatial arrangement of these components and the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Anthal et al., 2012).

Chemical Reactions and Properties

Flavonoids undergo various chemical reactions, including O-alkylation and dealkylation, crucial for synthesizing specific derivatives. For instance, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves acetylation, dealkylation, and hydrolysis steps to achieve the desired structure (Tominaga & Horie, 1993).

Physical Properties Analysis

The physical properties of flavonoids, such as melting point, solubility, and crystallinity, depend on their specific functional groups and molecular structure. For example, biflavonoids and glucopyranoside derivatives isolated from Ouratea semiserrata exhibit distinct physical properties based on their unique structural configurations (Velandia et al., 2002).

Chemical Properties Analysis

The chemical properties of flavonoids, including reactivity, stability, and interaction with other molecules, are influenced by their hydroxylation patterns and other substituents. Studies on the selective O-alkylation and dealkylation of flavonoids provide insights into the synthesis of specific derivatives with desired chemical properties (Horie et al., 1989).

科学的研究の応用

Chromone and Flavonoid Studies

In the field of natural product chemistry, significant work has been done on the isolation and characterization of chromones and flavonoids from various plant sources. A study by Basudan et al. (2005) isolated a new chromone and several known flavonoids from the leaves of Ficus lyrata, contributing to the understanding of the phytochemical diversity in this plant species.

Isoflavonoid Research

Research on isoflavonoids from Erythrina poeppigiana, conducted by Djiogue et al. (2009), has revealed new compounds and evaluated their binding affinity for estrogen receptors. This study highlights the potential pharmacological applications of these compounds.

Flavone C-glycosides Exploration

In a study focusing on Scleranthus uncinatus, Yaylı et al. (2001) isolated flavone C-glycosides, contributing to the understanding of flavonoid composition in this plant and their possible therapeutic applications.

Biflavonoid and Glucopyranoside Research

A study by Velandia et al. (2002) on Ouratea semiserrata identified new biflavonoids and a glucopyranoside derivative. This research adds to the chemical diversity known for this genus and may provide insights into their biological activities.

Flavone Glycoside Studies

Damu et al. (1998) isolated a new flavone glycoside from Andrographis alata, further expanding the knowledge of flavonoid glycosides in medicinal plants.

C-Flavonoids Discovery

Research on Corallodiscus flabellata by Feng et al. (2007) has led to the discovery of three new C-glycosylflavones, contributing to the phytochemical profiling of this species.

Acacetin Pharmacological Profile

A comprehensive review by Semwal et al. (2019) on acacetin, a flavone structurally related to 5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone, highlights its diverse pharmacological properties.

Phytochemical Investigation of Ixora finlaysoniana

Shawky (2016) conducted a phytochemical investigation of Ixora finlaysoniana, identifying flavonoid compounds and evaluating their antiradical activity.

Glycosmis arborea Flavonoid Research

Khan et al. (2013) isolated flavonoids from Glycosmis arborea, exploring their antimicrobial and pest antifeedant activities.

作用機序

Target of Action

It has been shown to have protective effects on hepatic injury , suggesting that it may interact with targets related to liver function and health.

Mode of Action

It has been shown to have protective effects on hepatic injury by increasing the activity of glutathione peroxidase (gsh-px) and superoxide dismutase (sod), scavenging free radicals produced by carbon tetrachloride (ccl4), reducing blood viscosity, and improving microcirculation and blood supply .

Biochemical Pathways

Its ability to increase the activity of gsh-px and sod suggests that it may affect pathways related to oxidative stress and free radical scavenging .

Result of Action

In models of rat acute hepatic injury induced by CCl4, this compound can significantly decrease the contents of serum alanine transaminase (ALT), aspartate aminotransferase (AST), increase the content of albumin (Alb), improve the dropsy and fat denaturalization of hepatocytes . In models of rat hepatic fibrosis induced by thioacetamide, it can inhibit the increase of hyaluronic acid (HA), hydroxyproline (Hyp) and whole blood viscosity, and improve the activities of GSH-Px and SOD, and inauricular microcirculation .

将来の方向性

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXIXFPSFIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。